![molecular formula C19H20N2O6S B7691804 N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)
N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as Furan-2-ylmethylamide (FMA), is a small molecule inhibitor that has been developed for the treatment of cancer. FMA has shown promising results in preclinical studies and has the potential to become a valuable tool in cancer therapy.
Mechanism of Action
FMA is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, FMA disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
FMA has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been found to inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
FMA has several advantages as a tool for cancer research. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. However, FMA has some limitations, including its low solubility and stability, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on FMA. One area of interest is the development of more potent and selective inhibitors of CK2 based on the structure of FMA. Another area of research is the use of FMA in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosing and administration of FMA for use in cancer therapy.
Synthesis Methods
FMA can be synthesized through a multistep process involving the reaction of furan-2-ylmethanol with 4-methoxy-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with pyrrolidine-1-sulfonyl chloride. The final product is obtained through purification and isolation steps.
Scientific Research Applications
FMA has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. FMA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-25-16-6-4-13(10-18(16)28(23,24)21-8-2-3-9-21)19(22)20-14-5-7-15-17(11-14)27-12-26-15/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBQBISZLVKTTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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